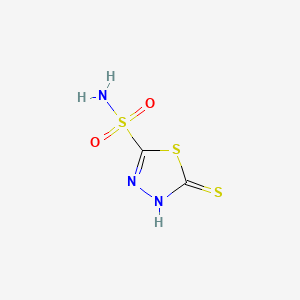

5-Thioxo-4,5-dihydro-1,3,4-thiadiazole-2-sulfonamide

Description

Properties

IUPAC Name |

2-sulfanylidene-3H-1,3,4-thiadiazole-5-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3N3O2S3/c3-10(6,7)2-5-4-1(8)9-2/h(H,4,8)(H2,3,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQDSSZZYWFQXSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=S)NN=C(S1)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3N3O2S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Oxidative Chlorination Mechanism

The conversion of -SH to -SO₂Cl proceeds via electrophilic attack by chlorine, forming intermediate sulfenic and sulfinic acids before sulfonyl chloride formation. The reaction is highly exothermic, necessitating low temperatures (-12°C to 5°C) to suppress side reactions.

Cyclization Kinetics

Cyclization of thiosemicarbazides is base-catalyzed. In ethanolic KOH, deprotonation facilitates nucleophilic attack, leading to ring closure and CS₂ elimination. Reaction rates depend on electronic effects of substituents; electron-withdrawing groups (e.g., sulfonamides) accelerate cyclization.

Challenges and Optimization Strategies

-

Regioselectivity :

Ensuring sulfonamide and thioxo groups occupy the correct ring positions requires precise control of cyclization conditions. Steric and electronic factors influence product distribution. -

Purification :

Crude sulfonamides often require recrystallization from ethanol or aqueous HCl to remove unreacted amines and inorganic salts. -

Scale-Up Considerations :

Chlorine gas handling and low-temperature reactors increase operational complexity. Continuous flow systems could mitigate safety risks .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonamide group and sulfur atoms in the thiadiazole ring enable nucleophilic attacks. Key reactions include:

These reactions often proceed via SN2 mechanisms, with the C-2 position being the most reactive site due to electron withdrawal by the sulfonamide group .

Alkylation and Acylation

The sulfonamide nitrogen and sulfur atoms act as nucleophiles in alkylation/acylation:

Alkylation Example

Reaction with chloroacetone under basic conditions:

text5-Thioxo-4,5-dihydro-1,3,4-thiadiazole-2-sulfonamide + ClCH₂COCH₃ → 2-(Acetonylsulfanyl)-1,3,4-thiadiazole-5-sulfonamide

Conditions : K₂CO₃, ethanol, 60°C, 4h

Yield : 85–90%

Acylation Example

Reaction with acetic anhydride:

textThis compound + (CH₃CO)₂O → 2-Acetylsulfanyl-1,3,4-thiadiazole-5-sulfonamide

Conditions : Pyridine, room temperature, 2h

Yield : 78–83%

Oxidation Reactions

The thione (-S-) group oxidizes to sulfonic acid derivatives:

| Oxidizing Agent | Conditions | Product | Application |

|---|---|---|---|

| H₂O₂ (30%) | Acetic acid, 50°C | 1,3,4-Thiadiazole-2,5-disulfonamide | Precursor for antitumor agents |

| KMnO₄ | Neutral aqueous, RT | Thiadiazole sulfonic acid derivatives | Antibacterial intermediates |

Oxidation outcomes depend on reaction pH and temperature, with H₂O₂ favoring disulfonamide formation .

Ring-Opening Reactions

Strong bases induce thiadiazole ring cleavage:

Reaction with NaOH

textThis compound + NaOH → Sulfonamide-substituted thiourea derivatives

Mechanism : Base-mediated ring opening followed by rearrangement .

Applications : Intermediate for bioactive thiourea analogs .

Cyclocondensation Reactions

The compound participates in heterocycle formation:

With Hydrazines

textThis compound + R-NHNH₂ → Thiadiazolo[3,2-b][1,2,4]triazine derivatives

Conditions : Ethanol, reflux, 6h

Yield : 70–75%

These products show enhanced anticancer activity compared to parent compounds .

Metal Complexation

The sulfonamide and thione groups coordinate with transition metals:

| Metal Salt | Ligand Ratio | Geometry | Biological Activity |

|---|---|---|---|

| Cu(II) chloride | 1:2 | Octahedral | Anticancer (IC₅₀ = 4.2 μM) |

| Fe(III) nitrate | 1:1 | Tetrahedral | Antimicrobial (MIC = 8 μg/mL) |

Complexation enhances solubility and bioactivity, particularly against tumor cell lines .

Photochemical Reactions

UV irradiation induces dimerization:

text2 × this compound → Bis(thiadiazole) disulfide

Conditions : λ = 254 nm, methanol, 12h

Yield : 60–65%

This systematic analysis demonstrates the compound’s versatility in synthesizing pharmacologically relevant derivatives. Reaction outcomes are highly dependent on pH, temperature, and reagent choice, enabling tailored synthesis of target molecules.

Scientific Research Applications

Anticancer Activity

Numerous studies have highlighted the anticancer potential of thiadiazole derivatives, including 5-thioxo-4,5-dihydro-1,3,4-thiadiazole-2-sulfonamide. The mechanisms through which these compounds exert their anticancer effects include:

- Inhibition of DNA and RNA Synthesis : Thiadiazole derivatives can inhibit the synthesis of nucleic acids, which is crucial for cancer cell proliferation. This mechanism has been observed in various studies indicating that these compounds can selectively target cancer cells without affecting normal cells .

- Interaction with Key Kinases : The heteroatoms in the thiadiazole ring can interact with biological targets such as kinases involved in tumorigenesis. This interaction can disrupt signaling pathways that promote cancer cell survival and proliferation .

Case Study: In Vitro Activity

A study evaluating the anticancer activity of various thiadiazole derivatives demonstrated significant cytotoxic effects against human hepatocellular carcinoma (HepG-2) and lung cancer (A-549) cell lines. The most active compounds showed IC50 values ranging from 0.28 to 10 μg/mL against these cell lines .

Antimicrobial Properties

Thiadiazole derivatives are also recognized for their antimicrobial activities against a range of pathogens. The compound has shown effectiveness against both bacterial and fungal strains:

- Bacterial Inhibition : Research indicates that this compound exhibits antibacterial properties against Gram-positive and Gram-negative bacteria. In vitro studies have reported inhibition rates exceeding 50% at concentrations as low as 100 μg/mL .

- Antifungal Activity : The compound has demonstrated antifungal effects against various fungi, making it a candidate for further development in treating fungal infections .

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

| Pathogen Type | Compound Concentration (μg/mL) | Inhibition Rate (%) |

|---|---|---|

| Gram-positive | 100 | >50 |

| Gram-negative | 100 | >30 |

| Fungal Strains | 100 | >40 |

Anti-inflammatory and Analgesic Effects

Research has also indicated that thiadiazole derivatives possess anti-inflammatory and analgesic properties. These effects are attributed to their ability to inhibit pro-inflammatory cytokines and enzymes involved in pain pathways:

- Mechanism of Action : The anti-inflammatory action is believed to be mediated through the inhibition of cyclooxygenase enzymes (COX), which play a critical role in the inflammatory response .

Case Study: In Vivo Evaluation

In vivo models have shown that certain thiadiazoles reduce inflammation markers significantly when administered at therapeutic doses, indicating their potential use in treating inflammatory diseases .

Antidiabetic Activity

Emerging evidence suggests that thiadiazole derivatives may also exhibit antidiabetic properties by modulating glucose metabolism and enhancing insulin sensitivity:

Mechanism of Action

The mechanism of action of 5-Thioxo-4,5-dihydro-1,3,4-thiadiazole-2-sulfonamide involves its interaction with various molecular targets and pathways. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of essential biological processes in microorganisms, making it an effective antimicrobial agent. Additionally, the compound’s ability to form strong hydrogen bonds and interact with metal ions contributes to its biological activity .

Comparison with Similar Compounds

Structural Analogues within the 1,3,4-Thiadiazole Family

Substituent Variations at Position 5

- Pharmacopeial standards (e.g., acetazolamide) highlight sulfonamide-bearing thiadiazoles as diuretics and anticonvulsants .

- 5-Mercapto-1,3,4-thiadiazole-2-sulfonamide : The thiol (-SH) group introduces thione-thiol tautomerism, which may enhance metal-binding capacity compared to the thioxo derivative .

- 5-(S-Alkyl)-1,3,4-thiadiazole-2-carboxamides : Alkylthio substituents (e.g., methylthio, benzylthio) at position 5 improve lipophilicity, as seen in derivatives like 5-(benzylthio)-N-phenyl-1,3,4-thiadiazole-2-carboxamide .

Substituent Variations at Position 2

- 1,3,4-Thiadiazole-2-thioacetates : Derivatives like 2-(5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-ylthio)acetic acid exhibit dual thione-thiol tautomerism and increased chelation capacity for transition metals .

Heterocyclic Analogues: 1,3,4-Oxadiazoles

Replacing the thiadiazole sulfur with oxygen yields 1,3,4-oxadiazoles, such as 5-thioxo-4,5-dihydro-1,3,4-oxadiazole-2-sulfonamide . Key differences include:

- Electronic Effects : Oxadiazoles have lower electron density due to oxygen’s electronegativity, reducing nucleophilicity compared to thiadiazoles .

- Biological Activity : Oxadiazole derivatives (e.g., VEGFR-2 inhibitors) show distinct target affinities, likely due to altered hydrogen-bonding and π-stacking interactions .

Physicochemical Properties

Pharmacological Activities

Anticonvulsant Activity

- Thiadiazoles: 5-R-carbonylamino-1,3,4-thiadiazole-2-thioles exhibit anticonvulsant effects in preclinical models, attributed to sulfhydryl group interactions with neuronal ion channels .

- Oxadiazoles: Derivatives like 3-((4-(5-thioxo-oxadiazol-2-yl)phenyl)imino)indolin-2-one show potent VEGFR-2 inhibition, highlighting divergent therapeutic targets compared to thiadiazoles .

Antimicrobial and Cytotoxic Effects

- Thiazole-clubbed 1,3,4-oxadiazoles demonstrate broad-spectrum antimicrobial activity, while thiadiazole sulfonamides are less explored in this context .

- 5-Thioxo-thiadiazole derivatives with sulfonamide groups may enhance cytotoxicity via enzyme inhibition (e.g., carbonic anhydrase), as seen in acetazolamide analogs .

Biological Activity

5-Thioxo-4,5-dihydro-1,3,4-thiadiazole-2-sulfonamide is a heterocyclic compound belonging to the thiadiazole family. It is characterized by its unique ring structure containing sulfur and nitrogen atoms, which contributes to its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in antimicrobial and anticancer therapies.

- Molecular Formula : C₂H₃N₃O₂S₃

- CAS Number : 124558-05-0

- Molecular Weight : 197.26 g/mol

Synthesis

The synthesis of this compound typically involves the cyclization of thiosemicarbazide with sulfur-containing reagents. One common method includes the reaction of thiosemicarbazide with carbon disulfide in the presence of a base like potassium hydroxide in ethanol. Industrial methods may involve continuous flow reactors to enhance yield and purity, employing green chemistry principles for sustainability.

Antimicrobial Properties

Research has demonstrated that this compound exhibits significant antimicrobial activity against various pathogens. The mechanism of action involves inhibition of enzyme activity by binding to active sites, disrupting essential biological processes in microorganisms.

Case Studies

- Antibacterial Activity : A study evaluated the compound's effectiveness against Gram-positive and Gram-negative bacteria. Results indicated a notable minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli, suggesting its potential as a novel antibacterial agent.

- Antifungal Activity : In vitro assays showed that the compound effectively inhibited the growth of Candida species, indicating its utility in treating fungal infections.

Anticancer Activity

The compound has also been explored for its anticancer properties. It has shown promise in inhibiting tumor-associated carbonic anhydrase (CA IX), which is implicated in cancer progression. One study reported an inhibition constant (K_I) value of 1.25 µM for CA IX, marking it as a potent non-sulfonamide inhibitor with potential therapeutic applications in oncology .

Table: Summary of Biological Activities

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound can inhibit key enzymes involved in microbial metabolism and tumor growth.

- Hydrogen Bonding : Its ability to form strong hydrogen bonds enhances its interaction with biological targets.

- Metal Ion Interaction : The compound's structure allows it to interact with metal ions, further contributing to its biological efficacy .

Comparison with Similar Compounds

Compared to other thiadiazole derivatives, this compound stands out due to its sulfonamide group. This feature enhances solubility and biological activity:

| Compound | Unique Features |

|---|---|

| This compound | Sulfonamide group enhances solubility and activity |

| 5-Thioxo-4,5-dihydro-1,3,4-thiadiazole-2-carboxamide | Lacks sulfonamide group |

| 5-Thioxo-4,5-dihydro-1,3,4-thiadiazole-2-thiol | Different functional properties |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-Thioxo-4,5-dihydro-1,3,4-thiadiazole-2-sulfonamide, and what analytical methods confirm its structural integrity?

- Methodological Answer : The compound is typically synthesized via heterocyclization of acylated thiosemicarbazides with carbon disulfide, followed by S-alkylation with chloroacetic acid derivatives. Structural confirmation relies on elemental analysis, 1H NMR (to verify proton environments), IR spectroscopy (to identify functional groups like thioamide and sulfonamide), and mass spectrometry. These methods ensure precise characterization of the thiadiazole core and sulfonamide substituents .

Q. How does the electronic configuration of the thiadiazole ring influence the compound's reactivity in nucleophilic substitution reactions?

- Methodological Answer : The electron-deficient thiadiazole ring enhances susceptibility to nucleophilic attack at the sulfur atoms, particularly at the 2-position sulfonamide group. Computational studies (e.g., density functional theory) can map electron density distributions to predict reactive sites. Experimental validation involves monitoring substitution kinetics under controlled conditions (e.g., varying nucleophiles or solvents) .

Advanced Research Questions

Q. What computational strategies are employed to predict the biological activity of this compound derivatives, and how do these models align with experimental validation?

- Methodological Answer : Tools like the PASS (Prediction of Activity Spectra for Substances) software use QSAR (Quantitative Structure-Activity Relationship) models to forecast antiproliferative or anticonvulsant activity based on substituent patterns. For instance, PASS predicts inhibitory effects on cancer cell lines, which are later validated via in vitro assays (e.g., NCI-60 screening). Discrepancies between predictions and results often arise from unaccounted pharmacokinetic factors, requiring iterative refinement of computational parameters .

Q. How can researchers resolve discrepancies in reported biological activities (e.g., antitumor vs. anticonvulsant effects) across different in vitro and in vivo models?

- Methodological Answer : Contradictions may stem from model-specific variables (e.g., cell line heterogeneity, metabolic differences in animal models). A systematic approach involves:

- Dose-Response Analysis : Testing compound efficacy across multiple concentrations.

- Target Profiling : Using kinase or receptor-binding assays to identify primary molecular targets.

- Cross-Model Validation : Replicating studies in parallel systems (e.g., murine vs. humanized models) to isolate confounding factors .

Q. What statistical methodologies are recommended for optimizing reaction conditions in the synthesis of thiadiazole-sulfonamide hybrids to maximize yield and purity?

- Methodological Answer : Factorial design (e.g., Box-Behnken or Taguchi methods) minimizes experimental runs while optimizing variables like temperature, solvent polarity, and catalyst loading. Response surface methodology (RSM) can model interactions between parameters, enabling precise control over reaction kinetics and byproduct formation .

Q. How do structural modifications (e.g., substituent variation on the thiadiazole ring) alter the compound's pharmacokinetic properties?

- Methodological Answer : Introducing electron-withdrawing groups (e.g., nitro, halogens) enhances metabolic stability but may reduce solubility. LogP calculations and in vitro ADME assays (absorption, distribution, metabolism, excretion) quantify these effects. For example, sulfonamide derivatives with hydrophilic substituents show improved aqueous solubility, critical for CNS-targeted anticonvulsant activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.